8-ethynyl-1-methyl-6-(pyridin-2-yl)-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepine
Description
Properties
IUPAC Name |
8-ethynyl-1-methyl-6-pyridin-2-yl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5/c1-3-13-7-8-16-14(10-13)18(15-6-4-5-9-19-15)20-11-17-22-21-12(2)23(16)17/h1,4-10H,11H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKOTGTWBANJBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=C(C=C(C=C3)C#C)C(=NC2)C4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401342663 | |
| Record name | Pyeazolam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401342663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1349115-59-8 | |
| Record name | Pyeazolam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401342663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Multi-Step Organic Synthesis
The general synthetic route can be outlined as follows:
| Step | Description | Key Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Formation of triazole intermediate | Hydrazine derivatives, appropriate aldehydes or ketones, acidic or basic catalysis | Establishes the 1,2,4-triazole core |
| 2 | Cyclization to form diazepine ring | Cyclizing agents, heat or microwave irradiation, solvents like DMF or DMSO | Critical for building the fused diazepine structure |
| 3 | Introduction of ethynyl group at C-8 | Sonogashira coupling using terminal alkynes and palladium catalysts | Requires inert atmosphere to avoid alkyne polymerization |
| 4 | Substitution with pyridin-2-yl group at C-6 | Halogenated pyridine derivatives, nucleophilic aromatic substitution or cross-coupling reactions | Ensures regioselective attachment of the pyridine moiety |
| 5 | Purification and crystallization | Chromatography, recrystallization from solvents such as ethanol or ethyl acetate | Achieves desired compound purity |
This synthetic approach is supported by literature describing similar triazolobenzodiazepine analogs, where the order of steps and choice of catalysts are optimized for selectivity and yield.
Key Reaction Types
- Cyclization reactions : Formation of the diazepine ring is typically achieved via intramolecular cyclization involving amine and carbonyl functional groups.
- Cross-coupling reactions : Sonogashira coupling is employed to introduce the ethynyl substituent, utilizing palladium catalysts and copper co-catalysts under mild conditions.
- Nucleophilic aromatic substitution or palladium-catalyzed coupling : Used for attaching the pyridin-2-yl group, often starting from halogenated benzodiazepine intermediates.
Industrial Scale Considerations
Industrial synthesis of this compound mirrors the laboratory-scale route but includes:
- Optimization of reaction parameters (temperature, pressure, solvent choice) to improve yield and reduce impurities.
- Use of continuous flow reactors to enhance reaction control and scalability.
- Implementation of automated synthesis platforms to streamline multi-step processes and reduce human error.
Reaction Conditions and Catalysts
| Reaction Step | Catalyst/Reagent | Solvent | Temperature | Atmosphere | Yield Range (%) |
|---|---|---|---|---|---|
| Triazole formation | Acid/base catalysts | Ethanol, water | 50–80 °C | Ambient | 70–85 |
| Diazepine cyclization | Heat or microwave | DMF, DMSO | 100–150 °C | Inert (N2) | 60–75 |
| Ethynyl introduction | Pd(PPh3)2Cl2, CuI | THF, Et3N | 25–50 °C | Inert (Ar or N2) | 65–80 |
| Pyridinyl substitution | Pd catalysts or nucleophiles | DMF, toluene | 80–120 °C | Inert | 60–78 |
These conditions reflect typical parameters found in advanced heterocyclic synthesis literature and are adjusted depending on substrate reactivity and scale.
Retrosynthetic Analysis and Route Prediction
Summary Table of Preparation Methods
| Aspect | Description |
|---|---|
| Core Synthesis | Multi-step involving triazole formation, diazepine cyclization, and substitution |
| Key Functionalizations | Ethynyl group by Sonogashira coupling; pyridin-2-yl by nucleophilic or Pd-catalyzed substitution |
| Catalysts | Palladium complexes, copper iodide, acid/base catalysts |
| Solvents | DMF, DMSO, THF, ethanol |
| Conditions | Mild to moderate temperatures, inert atmosphere for coupling steps |
| Scale-up | Continuous flow reactors, automated platforms for industrial production |
| Purification | Chromatography and recrystallization |
Research Findings on Preparation
- The ethynyl substituent at the 8-position is introduced late in the synthesis to avoid side reactions and degradation under harsh conditions.
- The pyridin-2-yl group enhances receptor selectivity and is introduced via cross-coupling to ensure regioselectivity.
- Optimization of catalysts and solvents significantly impacts yield and purity, with Pd-based catalysts being preferred for coupling reactions.
- Industrial methods focus on reaction efficiency and environmental considerations, employing greener solvents and continuous processing.
This comprehensive analysis reflects the current state of knowledge on the preparation of 8-ethynyl-1-methyl-6-(pyridin-2-yl)-4H-benzo[f]triazolo[4,3-a]diazepine, integrating data from chemical databases and peer-reviewed research to provide an authoritative resource for researchers and practitioners in synthetic organic chemistry.
Chemical Reactions Analysis
Types of Reactions
8-ethynyl-1-methyl-6-(pyridin-2-yl)-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
The compound 8-ethynyl-1-methyl-6-(pyridin-2-yl)-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepine is a novel benzodiazepine analog that has garnered attention for its potential applications in various scientific and medical fields. This article explores the compound's applications, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.
GABA Receptor Modulation
Research indicates that this compound acts as an allosteric modulator of the GABA_A receptor. This modulation can lead to enhanced inhibitory neurotransmission, making it a candidate for treating anxiety disorders and epilepsy.
Anticonvulsant Properties
Studies have demonstrated the anticonvulsant effects of this compound in animal models. It has shown promise in reducing seizure frequency and severity, potentially offering a new therapeutic avenue for patients with refractory epilepsy.
Anxiolytic Effects
The anxiolytic properties of the compound have been investigated through behavioral assays in rodent models. Results suggest that it may reduce anxiety-like behaviors effectively, similar to traditional benzodiazepines but with potentially fewer side effects.
Analgesic Activity
Preliminary studies indicate that this compound possesses anti-nociceptive properties, making it a candidate for pain management therapies. Its mechanism may involve modulation of pain pathways in the CNS.
Case Study 1: Behavioral Effects in Rodent Models
A study published in FASEB Journal assessed the behavioral effects of a related benzodiazepine analog on C57BL/6 mice. The findings suggested significant antihyperalgesic effects, supporting the potential use of compounds like this compound in pain management strategies .
Case Study 2: GABA_A Receptor Selectivity
Another research effort focused on characterizing the selectivity of this compound for different GABA_A receptor subtypes. The results indicated that it preferentially modulates α2 and α3 subunits, which are associated with anxiolytic and anticonvulsant effects. This selectivity could lead to reduced side effects compared to non-selective benzodiazepines.
Mechanism of Action
The mechanism of action of 8-ethynyl-1-methyl-6-(pyridin-2-yl)-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepine involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. This interaction can modulate neurotransmitter activity, leading to its observed pharmacological effects. The compound’s structure allows it to bind effectively to these targets, influencing various signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogs and their differences are summarized below:
| Compound Name | Substituents (Position) | Key Structural Features | Pharmacological Target |
|---|---|---|---|
| SH-TRI-108 | 8-ethynyl, 6-(pyridin-2-yl) | Ethynyl group enhances α2/α3 selectivity; pyridine ring improves receptor affinity | GABAA α2/α3 subtypes |
| XLi-JY-DMH | 8-ethynyl, 6-(2-chlorophenyl) | Chlorophenyl group increases lipophilicity; higher α1 affinity than SH-TRI-108 | Mixed α1/α2/α3 GABAA |
| Flualprazolam | 8-chloro, 6-(2-fluorophenyl) | Halogenation (Cl, F) enhances potency but reduces subtype selectivity | Non-selective GABAA |
| Flubromazolam | 8-bromo, 6-(2-fluorophenyl) | Bromine increases metabolic stability; associated with prolonged sedation | Non-selective GABAA |
| V1A-2303 | 8-chloro, 6-(6-fluoropyridin-2-yl) | Fluoropyridine substituent modifies binding kinetics; designed for vasopressin antagonism | Vasopressin V1A receptor |
Pharmacological Profiles
- Binding Affinity (Ki Values): SH-TRI-108: Demonstrates high affinity for α2/α3 GABAA subtypes (Ki = 0.8 nM) with 10-fold selectivity over α1 . XLi-JY-DMH: Broader affinity (Ki = 0.5 nM for α1, 0.7 nM for α2/α3), leading to mixed anxiolytic-sedative effects .
- Efficacy in Preclinical Models: SH-TRI-108 shows anxiolytic activity in rodent models (elevated plus maze, Vogel conflict test) without motor impairment at therapeutic doses . Flubromazolam and flualprazolam exhibit potent sedative-hypnotic effects but carry risks of dependence and respiratory depression .
Clinical and Regulatory Status
- Pyrazolam (8-bromo-6-(pyridin-2-yl) analog): Unapproved but illicitly marketed as a "designer" benzodiazepine .
Research Findings and Implications
- Subtype Selectivity: The 8-ethynyl group in SH-TRI-108 reduces α1-mediated adverse effects, a limitation in non-selective analogs like XLi-JY-DMH .
- Metabolic Stability : Bromine or chlorine at the 8-position (e.g., flubromazolam ) increases half-life but complicates safety profiles .
- Therapeutic Potential: SH-TRI-108’s α2/α3 selectivity aligns with efforts to develop anxiolytics devoid of sedation, contrasting with flualprazolam’s high-risk profile .
Biological Activity
8-ethynyl-1-methyl-6-(pyridin-2-yl)-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepine is a complex heterocyclic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and therapeutic implications based on diverse scientific literature.
Chemical Structure and Synthesis
The compound features a unique structure that integrates elements of triazole and diazepine, which contributes to its biological properties. The synthesis typically involves multi-step organic reactions, including the formation of the triazole and diazepine rings through cyclization reactions and substitution reactions to introduce ethynyl and pyridinyl groups.
Anticonvulsant and Anxiolytic Properties
Research indicates that derivatives of this compound exhibit significant activity as modulators of GABA_A receptors. Specifically, bioisosteres related to this compound have been characterized as selective potentiators of α2/3-containing GABA_A receptors, demonstrating anticonvulsant and anxiolytic effects .
Table 1: Summary of Biological Activities
Antiproliferative Activity
Studies have demonstrated that various derivatives of the compound exhibit antiproliferative activity against several cancer cell lines, including HeLa and A549 cells. For instance, certain derivatives showed IC50 values in the nanomolar range, indicating potent inhibition of cell proliferation .
Case Study: HeLa Cell Line
In a specific study involving HeLa cells, compounds derived from this scaffold were shown to inhibit tubulin polymerization effectively. The interaction with tubulin led to the accumulation of cells in the G2/M phase of the cell cycle and subsequent apoptotic cell death through mitochondrial pathways .
The biological activity of this compound is primarily attributed to its interaction with GABA_A receptors and microtubules:
- GABA_A Receptor Modulation : The compound enhances GABAergic transmission by increasing the efficacy of GABA_A receptor activation.
- Microtubule Disruption : It inhibits tubulin polymerization, which is crucial for cell division and integrity. This mechanism is particularly relevant in cancer therapy as it can lead to cell cycle arrest and apoptosis in rapidly dividing cells.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
